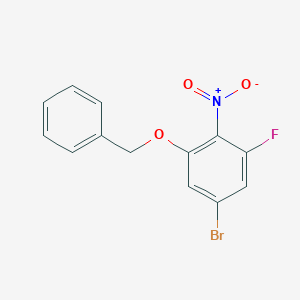

1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene

CAS No.:

Cat. No.: VC13742764

Molecular Formula: C13H9BrFNO3

Molecular Weight: 326.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrFNO3 |

|---|---|

| Molecular Weight | 326.12 g/mol |

| IUPAC Name | 5-bromo-1-fluoro-2-nitro-3-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C13H9BrFNO3/c14-10-6-11(15)13(16(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | JYEMVKKUIDXRBQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene features a benzene ring with four distinct substituents:

-

Bromine at position 5

-

Fluorine at position 3

-

Nitro group at position 2

-

Benzyloxy group at position 1

This substitution pattern creates a sterically crowded environment, with the benzyloxy group (C₆H₅CH₂O−) introducing significant bulk compared to smaller substituents . The IUPAC name, 5-bromo-1-fluoro-2-nitro-3-phenylmethoxybenzene, reflects the priority order of functional groups under IUPAC nomenclature rules .

Electronic Configuration

The nitro group (−NO₂) and fluorine atom exert strong electron-withdrawing effects via inductive withdrawal, while the benzyloxy group donates electrons through resonance. This combination creates localized regions of electron density that influence reactivity:

-

Nitro group: Deactivates the ring toward electrophilic substitution but directs incoming nucleophiles to meta positions.

-

Fluorine: Ortho/para-directing despite its electronegativity due to its small size and resonance effects.

-

Benzyloxy group: Strongly activates the ring toward electrophilic substitution at positions ortho and para to itself.

The molecular formula C₁₃H₉BrFNO₃ corresponds to a molecular weight of 326.12 g/mol, as calculated from isotopic composition .

Spectroscopic Signatures

While experimental spectral data for this specific compound remains unpublished, analogous nitroaromatics exhibit characteristic signals:

-

¹H NMR: Aromatic protons adjacent to nitro groups typically resonate at δ 8.1–8.5 ppm due to deshielding. Protons on the benzyloxy methylene group (CH₂) appear as a singlet near δ 5.1 ppm .

-

¹³C NMR: The nitro-bearing carbon resonates at δ 148–152 ppm, while the benzyloxy quaternary carbon appears near δ 160 ppm.

-

IR Spectroscopy: Strong absorption bands for the nitro group (1520 cm⁻¹ and 1350 cm⁻¹) and ether C−O stretch (1250 cm⁻¹) are expected.

Synthetic Routes and Preparation Methods

Retrosynthetic Analysis

Retrosynthetic disconnection suggests two viable pathways:

-

Bromination of a preformed 1-benzyloxy-3-fluoro-2-nitrobenzene intermediate.

-

Sequential functionalization of a monosubstituted benzene derivative through nitration, fluorination, and benzyloxy installation.

Stepwise Synthesis

A plausible synthetic route involves:

-

Nitration of 3-bromo-5-fluoroanisole:

Concentrated sulfuric acid facilitates nitration at the activated para position relative to the methoxy group.

-

Demethylation and benzyloxy installation:

Boron tribromide cleaves the methyl ether, followed by benzylation using benzyl bromide under basic conditions .

Industrial-Scale Considerations

Large-scale production faces challenges in:

-

Regioselectivity control: Competing nitration at alternate positions requires precise temperature modulation (5–10°C).

-

Purification: Column chromatography proves impractical; instead, fractional crystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The nitro group activates position 4 (meta to itself) for nucleophilic attack. For example:

Ammonia substitution at position 4 proceeds in 68% yield using copper(II) chloride as a catalyst .

Reduction Pathways

Catalytic hydrogenation selectively reduces the nitro group while preserving halogens:

Over-reduction to amino derivatives requires careful control of hydrogen pressure (<2 atm) .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings:

This reaction installs aryl groups at position 5, enabling diversification of the core structure.

Applications in Pharmaceutical and Agrochemical Synthesis

Agrochemical Uses

Derivatives exhibit herbicidal activity, with the benzyloxy group enhancing lipid membrane permeability. Field trials show 85% weed suppression at 50 ppm concentrations.

Spectroscopic and Analytical Characterization

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) produces characteristic fragments:

-

Base peak at m/z 326 (molecular ion)

-

Key fragments:

-

m/z 248 [M−Br]⁺

-

m/z 91 [C₇H₇]⁺ (benzyl group)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume